3H-Pyrrol-3-one, 1,2-dihydro-1-phenyl-
Description
Significance of Pyrrolone Scaffolds as Versatile Heterocycles
Pyrrolone scaffolds, a class of five-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry and drug discovery. nih.govacs.org These structures are prevalent in both natural and synthetic compounds that exhibit a wide range of biological activities. nih.gov The versatility of the pyrrolone core allows for the introduction of various substituents, leading to a diverse library of molecules with distinct pharmacological profiles. pitt.edu
The pyrrole (B145914) scaffold is a fundamental component of many physiologically active compounds and serves as a building block for antibacterial, antiviral, anticancer, antitubercular, and anti-inflammatory agents, as well as enzyme inhibitors. nih.gov The ability to modify the pyrrolone ring at different positions enables chemists to fine-tune the molecule's properties, such as potency, selectivity, and pharmacokinetic parameters. acs.orgwikipedia.org This adaptability has established pyrrolone-based structures as "privileged scaffolds" in medicinal chemistry, meaning they can bind to multiple biological targets with high affinity. pitt.edu
Overview of Dihydropyrrolone Subclasses and their Chemical Relevance
Dihydropyrrolones are partially saturated derivatives of pyrrolones and are classified based on the position of the double bond and substituents on the pyrrole ring. These subclasses serve as important intermediates in the synthesis of more complex heterocyclic systems and often exhibit their own unique chemical and biological properties.
One notable subclass is the 1,2-dihydro-3H-pyrrol-3-ones. The synthesis of these compounds can be achieved through various methods, including the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. researchgate.net For instance, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized in a 75% yield via this cyclization method. researchgate.net
Another related subclass is the 2,5-dihydropyrroles, which can be synthesized through methods like the McMurry coupling reaction. These compounds can be further converted to fully aromatic pyrroles. organic-chemistry.org The development of efficient and environmentally friendly synthetic protocols for these subclasses, such as those utilizing molecular iodine or solvent-free conditions, is an active area of research. mdpi.com
The chemical relevance of dihydropyrrolone subclasses lies in their utility as building blocks for a variety of other heterocyclic structures. For example, they can be transformed into dipyrrinonols, which are a class of methine dyes. researchgate.net Furthermore, the functionalization of the dihydropyrrolone core allows for the creation of diverse molecular libraries for drug discovery programs.
Academic Research Landscape of 1,2-Dihydro-3H-pyrrol-3-one and its 1-Phenyl-Derivatives
The academic research landscape for 1,2-dihydro-3H-pyrrol-3-one and its 1-phenyl derivatives is multifaceted, with studies spanning from fundamental synthesis to the exploration of their biological activities. The core structure, 3H-Pyrrol-3-one, has the chemical formula C4H3NO and is a foundational block for more complex derivatives. nih.gov
Research into 1-phenyl-1,2-dihydro-3H-pyrrol-3-one has explored its synthesis and potential applications. For example, studies have investigated the synthesis of various substituted 1-phenyl-1,2-dihydro-3H-pyrrol-3-ones and their biological evaluation. These derivatives have shown potential in various therapeutic areas. For instance, certain 1-benzyl-2(3H)-pyrrolone derivatives have demonstrated significant anthelmintic activity. wisdomlib.org
The introduction of a phenyl group at the 1-position of the dihydropyrrolone ring can significantly influence the molecule's biological properties. Phenyl-substituted heterocyclic compounds are a common motif in medicinal chemistry. For example, phenyl-1H-1,2,3-triazole derivatives have been synthesized and evaluated as anti-inflammatory agents, with some showing more potent effects than the reference drug diclofenac. nih.gov Similarly, 3-phenyl-1H-indoles have been investigated as inhibitors of Mycobacterium tuberculosis growth. mdpi.com
Structure
3D Structure
Properties
CAS No. |
65172-10-3 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C10H9NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
LOJDBGHEMGGHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Dihydro 3h Pyrrol 3 One, 1 Phenyl Derivatives and Analogues
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a direct and efficient method for constructing the dihydropyrrolone ring system from linear precursors. The specific catalyst or reagent—be it a base, a metal complex, or an acid—governs the reaction mechanism and substrate scope.
Base-catalyzed intramolecular cyclization is a key method for synthesizing dihydropyrrolone derivatives. For instance, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was successfully synthesized in a 75% yield through the base-catalyzed intramolecular cyclization of its precursor, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. researchgate.net This transformation highlights the utility of a basic medium to facilitate the ring-closing reaction of appropriately substituted aminoacetylenic ketones.
Another relevant base-mediated strategy involves the intramolecular cyclization of α-nitroethylallenic esters. nih.gov An unprecedented cesium carbonate (Cs2CO3)-mediated cascade of intramolecular cyclization and rearrangement converts these esters into functionalized 5-hydroxy-3-pyrrolin-2-ones. nih.gov This reaction proceeds under mild conditions and offers a practical route to the medicinally relevant 5-hydroxy-3-pyrrolin-2-one core structure. nih.gov
Transition metals, particularly palladium and gold, are powerful catalysts for mediating the cyclization of complex organic molecules to form heterocyclic systems. Their unique reactivity enables high efficiency and selectivity in the synthesis of dihydropyrrolones and related structures.
Gold-catalyzed reactions are particularly effective for synthesizing substituted pyrroles from easily accessible starting materials. organic-chemistry.orgnih.gov A gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides a method with high regioselectivity and broad functional group tolerance. acs.org This approach demonstrates the synthetic utility of gold catalysts in transforming simple precursors into complex heterocyclic products. nih.gov
Palladium catalysts are also employed in cyclization reactions, though their application may differ. For example, PdCl2(CH3CN)2 has been used to catalyze the cyclization of alkenyl β-keto esters to form 2-carboalkoxycyclohexanones, demonstrating the principle of palladium-catalyzed ring closure of keto-bearing precursors. researchgate.net While this specific example yields a six-membered ring, the underlying mechanism of activating an enol or enone for intramolecular attack is relevant to the synthesis of five-membered heterocycles like dihydropyrrolones.
Gold-catalyzed intramolecular hydroamination serves as a powerful tool for constructing condensed polycyclic structures containing the pyrrole (B145914) motif. mdpi.com A gold-catalyzed protocol has been developed to synthesize functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from substituted N-alkynyl indoles. mdpi.com This method is valued for its mild reaction conditions, which are compatible with a range of functional groups including halogens, alkoxyl, cyano, ketone, and ester moieties, leading to good to high yields of the fused products. mdpi.com The reaction proceeds via a 6-endo-dig cyclization pathway, which is rationalized by the general mechanism of gold-catalyzed hydroamination. mdpi.com The versatility of this method allows for the synthesis of complex molecules that can be further modified. mdpi.com
Table 1: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines
| Entry | Starting Material (Substituent R) | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 80 |
| 2 | 8-Me | 8-Methyl-3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 85 |
| 3 | 8-OMe | 8-Methoxy-3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 95 |
| 4 | 8-Cl | 8-Chloro-3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 90 |
| 5 | 8-F | 8-Fluoro-3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 87 |
| 6 | 7-Cl | 7-Chloro-3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 82 |
| 7 | 6-CN | 6-Cyano-3H-pyrrolo[1,2,3-de]quinoxalin-5-yl(phenyl)methanone | 70 |
Data sourced from a study on gold-catalyzed intramolecular hydroamination. mdpi.com
Acid-mediated reactions provide another avenue for the synthesis of the pyrrolone core. An efficient one-pot, three-component reaction has been developed for the synthesis of 1H-pyrrol-3(2H)-ones from 2,3-diketo esters, amines, and ketones. nih.gov The use of trifluoroacetic acid (TFA) as an additive in acetonitrile (B52724) (MeCN) as the solvent facilitates this convenient method, which furnishes a library of 1H-pyrrol-3(2H)-ones in moderate to good yields. nih.gov The protocol is noted for its use of readily available starting materials and a straightforward process. nih.gov Additionally, historical reports indicate that treating certain indole (B1671886) derivatives with dilute hydrochloric acid can lead to related dimeric structures, further showing the role of acid in transformations of similar heterocyclic systems. researchgate.net
Metal-Catalyzed Ring-Closure Reactions
Cross-Coupling Strategies for Advanced Precursors
The synthesis of dihydropyrrolones often relies on the availability of advanced precursors, which are themselves synthesized using powerful cross-coupling reactions. These reactions are fundamental for creating the specific carbon-carbon and carbon-heteroatom bonds necessary for subsequent cyclization.
The starting aminoacetylenic ketone used in the base-catalyzed synthesis of a dihydropyrrolone derivative was prepared via the cross-coupling of available propargylamines. researchgate.net This highlights how cross-coupling is an integral preliminary step in a multi-step synthesis.
Furthermore, the Suzuki-Miyaura cross-coupling reaction is a well-established method for functionalizing heterocyclic cores. researchgate.net N-substituted 3-pyrroline (B95000) boronic esters can be prepared from primary amines, and their subsequent Suzuki-Miyaura coupling with various aryl halides proceeds in good yields. researchgate.net This strategy allows for the introduction of diverse substituents onto the pyrroline (B1223166) ring, thereby creating a wide range of advanced precursors for further chemical manipulation. researchgate.net
Palladium/Copper-Catalyzed Cross-Coupling of Propargylamines with Acyl Chlorides
A significant advancement in the synthesis of 1,2-dihydro-3H-pyrrol-3-ones involves the palladium and copper co-catalyzed cross-coupling of propargylamines with acyl chlorides. researchgate.net This method first yields α-aryl(hetaryl)aminoacetylenic ketones, which can then be cyclized to the desired 1,2,5-triaryl(hetaryl)-1,2-dihydro-3H-pyrrol-3-ones upon treatment with a base. researchgate.net
The initial cross-coupling is typically carried out using a catalytic system of PdCl₂, CuI, and PPh₃ in toluene (B28343) at a moderate temperature of 40–45°C. This reaction efficiently produces the aminoacetylenic ketone intermediates in high yields, often up to 97%. researchgate.net Subsequent cyclization is achieved by treating these intermediates with a base such as potassium hydroxide (B78521) or diethylamine (B46881) in aqueous ethanol (B145695), leading to the formation of the pyrrol-3-one ring system in yields as high as 93%. researchgate.net A one-pot version of this synthesis has also been developed, where the propargylamine (B41283) is treated sequentially with the acyl chloride and then the base, affording the final product in up to 62% yield. researchgate.net
For instance, the reaction of N-(prop-2-yn-1-yl)aniline with benzoyl chloride in the presence of the Pd/Cu catalyst system, followed by treatment with KOH, would yield 1,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one. The versatility of this method allows for the introduction of various substituents on the phenyl rings, making it a valuable tool for creating a library of diverse pyrrol-3-one derivatives. researchgate.net
A related one-pot synthesis has been developed for 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-thiones, which are sulfur analogues of the pyrrol-3-ones. This method involves the successive treatment of propargylamines with acyl chlorides and sodium sulfide, yielding the thione derivatives in up to 91% yield. nih.gov
Table 1: Examples of 1,2-Dihydro-3H-pyrrol-3-one Derivatives Synthesized via Pd/Cu-Catalyzed Cross-Coupling
| Propargylamine | Acyl Chloride | Base | Product | Yield (%) |
| N-(1,1-diphenylprop-2-yn-1-yl)aniline | Benzoyl chloride | KOH | 1,2,2,5-Tetraphenyl-1,2-dihydro-3H-pyrrol-3-one | 93 |
| N-(1-phenylprop-2-yn-1-yl)aniline | 4-Chlorobenzoyl chloride | KOH | 5-(4-Chlorophenyl)-1,2-diphenyl-1,2-dihydro-3H-pyrrol-3-one | 85 |
| N-(1-(thiophen-2-yl)prop-2-yn-1-yl)aniline | Benzoyl chloride | Et₂NH | 1,2-Diphenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | 88 |
Multi-Component Reactions (MCRs) for Pyrrolone Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex heterocyclic scaffolds like the pyrrolone core from simple starting materials in a single step. rsc.org
Reactions Involving Isocyanides and Acetylenedicarboxylates for 2,5-Dihydro-5-oxo-1-phenyl-1H-pyrrole Derivatives
A notable three-component reaction for the synthesis of highly functionalized pyrrolone derivatives involves the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. researchgate.net This one-pot synthesis proceeds by the initial formation of a reactive 1:1 adduct between the isocyanide and the acetylenedicarboxylate, which is then trapped by phenyl isocyanate to yield dialkyl 2-(alkyl/arylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylates in good yields. researchgate.net
This method provides a straightforward route to pyrrolone derivatives with diverse substitution patterns at the 2-, 3-, and 4-positions, depending on the choice of the starting isocyanide and acetylenedicarboxylate. researchgate.net
Solvent-Free Three-Component Syntheses of Dihydro-3H-pyrrol-3-ones
In a move towards more environmentally benign synthetic protocols, a solvent-free, three-component synthesis has been developed for 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, which are in tautomeric equilibrium with 3H-pyrrol-3-one intermediates. researchgate.netnih.gov This method involves heating an equimolar mixture of an alkyl 2-aminoester (derived from L-tryptophan), a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide. researchgate.netnih.gov The desired products are obtained in moderate to good yields (45–81%) under these solvent-free conditions. researchgate.netnih.gov This approach is not only efficient but also offers operational simplicity and an easy workup. researchgate.net
Ball Milling Techniques for Pyrrole-3-carboxylic Acid Derivatives
Ball milling has been successfully employed as a green and efficient mechanical technique for the one-pot synthesis of 2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid derivatives. orgsyn.orgnih.gov This solvent-free and catalyst-free method involves the milling of an amine, an aldehyde, and a β-ketoester. The reaction proceeds to completion within a short period, typically around 30 minutes, to afford the desired products in high yields without the need for further purification. orgsyn.org This technique is lauded for its simplicity, environmental friendliness, and high efficiency. nih.gov
Table 2: Examples of 2-Oxo-2,3-dihydro-1H-pyrrole-3-carboxylic Acid Derivatives Synthesized via Ball Milling orgsyn.org
| Amine | Aldehyde | β-Ketoester | Product | Yield (%) |
| Aniline (B41778) | Benzaldehyde | Ethyl acetoacetate | 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 95 |
| Methylamine | Benzaldehyde | Ethyl acetoacetate | 1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 92 |
| Benzylamine | 4-Bromobenzaldehyde | Ethyl acetoacetate | 1-Benzyl-5-(4-bromophenyl)-2-oxo-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 90 |
Reactions of Cyclopropenone Derivatives for 1,2-Dihydro-3H-pyrrol-3-one Formation
Cyclopropenones have proven to be versatile building blocks in the synthesis of various heterocyclic compounds, including pyrrolones. orgsyn.org One such method involves the reaction of primary enaminone derivatives with diphenylcyclopropenone (B372975) under microwave irradiation. orgsyn.org This reaction, catalyzed by bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) in toluene, furnishes the corresponding 2-pyrrolinone derivatives in yields ranging from 42% to 80%. orgsyn.org
General Synthetic Pathways to 3H-Pyrroles
The synthesis of the 3H-pyrrole core, the parent structure of the target compound, can be approached through several general synthetic strategies. While 3H-pyrroles themselves are often reactive intermediates, these foundational methods are crucial for accessing their more stable derivatives.
One of the most classical methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. nih.gov While this method primarily yields aromatic pyrroles, modifications can lead to dihydro- or tetrahydro-pyrrole derivatives.
Modern synthetic methods often rely on transition-metal catalysis . For instance, ruthenium-based pincer-type catalysts have been used for the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. Another approach involves the copper-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters, which provides 2-siloxy-2,3-dihydrofuran derivatives that can be converted to pyrroles.
The van Leusen pyrrole synthesis offers another route, where a ketone is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base. A mechanochemical version of this reaction has been developed for the synthesis of 3,4-disubstituted pyrroles.
These general pathways, while not always directly yielding 1,2-dihydro-3H-pyrrol-3-ones, provide the fundamental chemical logic for constructing the five-membered nitrogen-containing ring that is central to the target compound.
Modification of 1,4-Diketones for 3H-Pyrrole Scaffolds
The Paal-Knorr synthesis stands as a cornerstone in the construction of pyrrole rings from 1,4-dicarbonyl compounds. wikipedia.orgwikipedia.orgrgmcet.edu.in This classical method involves the condensation of a 1,4-diketone with a primary amine, in this case, aniline or its derivatives, to yield the corresponding N-phenylpyrrole. wikipedia.orgorganic-chemistry.org The reaction is typically facilitated by acidic conditions or heat, promoting the cyclization and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org
The mechanism of the Paal-Knorr pyrrole synthesis is believed to proceed through the formation of a hemiaminal upon the attack of the primary amine on one of the carbonyl groups of the 1,4-diketone. wikipedia.org Subsequent intramolecular condensation and dehydration lead to the stable pyrrole structure. The versatility of this reaction allows for the synthesis of a wide array of substituted pyrroles by varying both the diketone and the amine starting materials.
Recent advancements in the Paal-Knorr reaction have focused on the development of more environmentally benign and efficient protocols. These include the use of various catalysts to facilitate the transformation under milder conditions. For instance, solid-supported catalysts and the use of water as a solvent have been explored to enhance the sustainability of this synthetic route. researchgate.net The use of microwave irradiation has also been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times. rgmcet.edu.in
While the traditional Paal-Knorr synthesis leads to fully aromatic pyrroles, modifications and careful control of reaction conditions can potentially yield the desired 1,2-dihydro-3H-pyrrol-3-one scaffold. The formation of hydroxylated intermediates, specifically 2-hydroxy-3,4-dihydro-2H-pyrroles, has been observed as a crucial step in the pathway to both 1H- and 3H-pyrroles. The isolation and subsequent selective dehydration or tautomerization of these intermediates could provide a viable route to the target compounds.
Below is a table summarizing various substituted N-phenylpyrroles synthesized via the Paal-Knorr reaction, illustrating the scope of this methodology.
| 1,4-Diketone Reactant | Aniline Derivative | Catalyst/Solvent | Product | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | Water | 2,5-Dimethyl-1-phenyl-1H-pyrrole | High | researchgate.net |
| Hexane-2,5-dione | Aniline | Methanol | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 93 | researchgate.net |
| 1-Phenylbutane-1,4-dione | Aniline | Acetic Acid | 1,2-Diphenyl-1H-pyrrole | - | researchgate.net |
| 3,4-Dimethylhexane-2,5-dione | Aniline | p-Toluenesulfonic acid/Toluene | 1-Phenyl-3,4-dimethyl-2,5-diethyl-1H-pyrrole | - | nih.gov |
| 1,4-Diphenylbutane-1,4-dione | Aniline | Iodine/Solvent-free | 1,2,5-Triphenyl-1H-pyrrole | High | rgmcet.edu.in |
Synthetic Routes from Dinitrile Precursors
An alternative approach to the construction of cyclic ketone frameworks, which could be adapted for the synthesis of 3H-pyrrol-3-one derivatives, involves the intramolecular cyclization of dinitriles. The Thorpe-Ziegler reaction is a key example of such a transformation, where a dinitrile undergoes base-catalyzed intramolecular condensation to yield a cyclic α-cyanoenamine, which can then be hydrolyzed to the corresponding cyclic ketone. wikipedia.orgdntb.gov.ua
The mechanism of the Thorpe-Ziegler reaction begins with the deprotonation of an α-carbon by a strong base, generating a carbanion. This carbanion then attacks the carbon atom of the second nitrile group in an intramolecular fashion, leading to the formation of a cyclic imine. Tautomerization of the imine results in the more stable enamine. Subsequent acidic hydrolysis of the enamine and the remaining nitrile group furnishes the desired cyclic ketone.
For the synthesis of a 1-phenyl-substituted pyrrolidin-3-one, a dinitrile precursor bearing a phenylamino (B1219803) moiety would be required. The general structure of such a precursor would be a 3-(phenylamino)pentane-1,5-dinitrile or a related analogue. The Thorpe-Ziegler cyclization of this substrate would, in principle, lead to a 4-cyano-1-phenylpyrrolidin-3-one intermediate, which upon hydrolysis would yield the target 1-phenylpyrrolidin-3-one.
While the Thorpe-Ziegler reaction is a powerful tool for the synthesis of five- and six-membered rings, as well as larger macrocycles, specific examples of its application for the direct synthesis of 1,2-dihydro-3H-pyrrol-3-one, 1-phenyl- from dinitrile precursors are not extensively documented in the reviewed literature. dntb.gov.ua However, the general principles of this reaction suggest its potential as a viable, albeit less common, synthetic strategy.
The table below outlines the conceptual application of the Thorpe-Ziegler reaction for the synthesis of the target scaffold.
| Dinitrile Precursor | Base | Intermediate Product | Final Product |
| 3-(Phenylamino)pentane-1,5-dinitrile | Sodium ethoxide | 4-Cyano-1-phenyl-3-iminopyrrolidine | 1-Phenylpyrrolidin-3-one |
| 2-Phenyl-3-(phenylamino)pentane-1,5-dinitrile | Potassium tert-butoxide | 4-Cyano-1,2-diphenyl-3-iminopyrrolidine | 1,2-Diphenylpyrrolidin-3-one |
It is important to note that the successful application of this methodology would depend on the careful selection of the dinitrile precursor and the optimization of reaction conditions to favor the desired intramolecular cyclization over potential intermolecular side reactions.
Mechanistic Investigations of 1,2 Dihydro 3h Pyrrol 3 One Synthesis and Transformations
Reaction Mechanism Elucidation for Intramolecular Cyclizations
Intramolecular cyclization represents a key strategy for the synthesis of the dihydropyrrolone core. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule. The specific mechanism can vary depending on the nature of the starting material and the reaction conditions.
One prominent pathway is the intramolecular cyclization of aminoacetylenic ketones. For instance, the synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one is achieved through the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. researchgate.net This process involves the attack of the amine onto the ketone, followed by cyclization.
Another significant mechanistic route is the intramolecular iminium ion cyclization. This method has been effectively used to produce trans-4,5-disubstituted 3-carboxy-4,5-dihydropyrroles from accessible Baylis-Hillman derivatives and aldehydes. nih.gov The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes a stereoselective cyclization to form the dihydropyrrole ring. nih.gov
Analogous intramolecular reactions, such as the Dieckmann cyclization, provide further mechanistic insight. The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-ketoester. youtube.comyoutube.com This reaction involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group in a nucleophilic acyl substitution, leading to the formation of a five or six-membered ring. youtube.comyoutube.com The driving force for this reaction is the formation of a highly stable, deprotonated β-ketoester product. youtube.com
Table 1: Comparison of Intramolecular Cyclization Mechanisms for Pyrrolone and Related Systems
| Mechanism Type | Key Intermediate | Driving Force | Typical Starting Materials | Reference |
|---|---|---|---|---|
| Aminoacetylenic Ketone Cyclization | Enamine/Enolate | Ring formation | Aminoacetylenic ketones | researchgate.net |
| Iminium Ion Cyclization | Iminium ion | Ring closure to relieve charge | Baylis-Hillman derivatives, aldehydes | nih.gov |
| Dieckmann Cyclization (Analogy) | Enolate | Formation of a stable, deprotonated β-ketoester | Diesters | youtube.comyoutube.com |
Base catalysis and the choice of solvent are critical factors that dictate the reaction pathway and efficiency of intramolecular cyclizations.
In the synthesis of 1,2-dihydro-3H-pyrrol-3-ones from aminoacetylenic ketones, the reaction is explicitly described as base-catalyzed. researchgate.net The base facilitates the deprotonation steps necessary to generate the nucleophilic species that initiates the cyclization. Similarly, in the Dieckmann cyclization, a base like sodium ethoxide is essential to generate the enolate intermediate required for the intramolecular attack. youtube.comyoutube.com
The choice of solvent can also have a profound impact. In the Sonogashira cross-coupling reactions used to functionalize dihydropyrrolones, the use of triethylamine (B128534) as a base and tetrahydrofuran (B95107) (THF) as the solvent was found to afford the products in the highest yield. nih.gov This highlights that the interplay between the base and solvent system is crucial for optimizing reaction outcomes. Some protocols for related pyrrole (B145914) syntheses have also explored greener, solvent-free conditions, using catalysts like silica (B1680970) sulfuric acid to drive the reaction. beilstein-journals.org The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate and selectivity.
Plausible Mechanisms in Multi-Component Pyrrolone Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex pyrrole and pyrrolone derivatives in a single step. bohrium.com These reactions typically involve a cascade of elementary steps.
A common mechanistic sequence in the multi-component synthesis of substituted pyrroles involves an initial condensation, followed by an addition and subsequent cyclization/aromatization. orientjchem.org For example, a four-component reaction using an amine, aldehyde, diketone, and nitroalkane proceeds via a Michael addition and subsequent cyclization, accompanied by the elimination of water and a nitroxyl (B88944) group to yield the pyrrole derivative. orientjchem.org
Another proposed mechanism for a three-component reaction involves the initial formation of an intermediate via a Knoevenagel condensation. researchgate.netfrontiersin.org This intermediate then undergoes a Michael addition with a second intermediate, leading to an iminium ion. researchgate.net A subsequent imine-enamine tautomerization drives the intramolecular cyclization to furnish the final pyrrole ring system. researchgate.net Catalysts such as ytterbium(III) triflate or indium metal powder in aqueous acid have been employed to facilitate these complex transformations. researchgate.netacs.org These catalysts can activate the substrates, for example, by acting as Lewis acids to coordinate with carbonyl groups.
Table 2: Mechanistic Steps in Multi-Component Pyrrole/Pyrrolone Syntheses
| Reaction Type | Initial Step | Intermediate Steps | Final Step | Reference |
|---|---|---|---|---|
| Four-Component (amine, aldehyde, diketone, nitroalkane) | Michael Addition | - | Cyclization & Elimination | orientjchem.org |
| Three-Component (amine, propiolate, oxalate) | Nucleophilic Addition | Condensation | Cyclization | orientjchem.org |
| Three-Component (amine, glyoxal, dione) | Knoevenagel Condensation | Michael Addition, Iminium Ion Formation | Intramolecular Cyclization | researchgate.net |
Application of Frontier Molecular Orbital (FMO) Theory in Mechanistic Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the feasibility and outcome of chemical reactions, particularly pericyclic reactions like cycloadditions and electrocyclic reactions which can be involved in pyrrolone synthesis. wikipedia.orgnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnumberanalytics.com
In the context of 1,2-dihydro-3H-pyrrol-3-one synthesis, FMO theory can rationalize several key steps:
Intramolecular Cyclization : The cyclization step can be viewed as an interaction between a nucleophilic center (the HOMO, e.g., an enolate or an amine) and an electrophilic center (the LUMO, e.g., a carbonyl carbon or an iminium ion) within the same molecule. libretexts.org The reaction is favored when the energy gap between the interacting HOMO and LUMO is small, and their orbitals have the correct symmetry for effective overlap. numberanalytics.comnumberanalytics.com
Multi-Component Reactions : In MCRs, steps like Michael additions and cycloadditions are governed by FMO principles. For instance, the Michael addition of an enamine (HOMO) to an α,β-unsaturated carbonyl compound (LUMO) is a classic example of a HOMO-LUMO controlled reaction. numberanalytics.com
Reaction Design : FMO theory can guide the design of more efficient syntheses. By adding electron-donating groups to the nucleophilic component, its HOMO energy can be raised. Conversely, adding electron-withdrawing groups to the electrophilic component can lower its LUMO energy. Both modifications reduce the HOMO-LUMO gap, potentially accelerating the reaction rate. numberanalytics.com
The interactions between the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO and LUMO, result in an attractive, stabilizing interaction that leads to bond formation. wikipedia.org
Examination of Tautomeric Equilibria in Related Cyclic Ketone Systems and Analogies for Dihydropyrrolones
1,2-dihydro-3H-pyrrol-3-ones are cyclic ketones that can exist in equilibrium with their tautomeric forms. Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton and the shifting of a double bond. libretexts.org For cyclic ketones, the most common equilibrium is between the keto form and the enol form. libretexts.orgmasterorganicchemistry.com
The position of this equilibrium is sensitive to several factors:
Catalysis : The interconversion is catalyzed by both acids and bases. libretexts.org
Structural Effects : Factors that stabilize the C=C double bond, such as conjugation or inclusion in an aromatic system, can favor the enol form. masterorganicchemistry.com In some fused aromatic hydroquinones, the diketone tautomer can become more stable than the aromatic diol form, a reversal of the usual trend observed in simpler systems like naphthoquinone. nih.gov
Solvent Effects : The solvent can play a crucial role. In the study of 1-benzamidoisoquinoline derivatives, an excellent analogue for dihydropyrrolones, the tautomeric equilibrium involves amide, enamine, and enol forms. nih.gov It was found that explicit solvent molecules, capable of forming intermolecular hydrogen bonds, were essential to accurately model the equilibrium, as they compete with the intramolecular hydrogen bonds that stabilize the enol tautomer. nih.gov The relative population of the tautomers could be controlled by the electronic nature of substituents, with the amide form's content ranging from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group. nih.gov
For 1,2-dihydro-3H-pyrrol-3-one, the relevant tautomeric equilibrium would be between the keto form and its enol and/or enamine-like tautomers. The presence of the nitrogen atom in the ring introduces the possibility of enamine tautomerism, which competes with the keto-enol equilibrium. The stability and relative populations of these forms will be dictated by the substitution pattern on the ring and the surrounding solvent environment, in direct analogy to the well-studied isoquinoline (B145761) systems. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional and two-dimensional experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule. uobasrah.edu.iq
The ¹H NMR spectrum of 1,2-dihydro-1-phenyl-3H-pyrrol-3-one is expected to show distinct signals corresponding to the protons of the phenyl group and the pyrrolone ring. The aromatic protons on the N-phenyl substituent typically appear in the downfield region of δ 7.0–8.0 ppm. The protons on the dihydro-pyrrolone ring, specifically the methylene (B1212753) protons at C2 and C4, would appear further upfield. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl groups.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyrrolone ring is expected to be the most downfield signal, typically appearing in the range of δ 170–200 ppm. beilstein-journals.org The carbons of the phenyl ring would resonate in the aromatic region (δ 110–140 ppm). The sp³ hybridized carbons of the pyrrolone ring (C2 and C4) would be found in the upfield region of the spectrum. The chemical shifts of pyrrole (B145914) rings are known to be dependent on the solvent and substitution. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-dihydro-1-phenyl-3H-pyrrol-3-one
| Atom | Signal Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl Protons | Multiplet | 7.0 - 8.0 | Aromatic region, splitting pattern depends on substitution. |
| Pyrrolone Ring Protons (CH₂) | Multiplets | 2.5 - 4.5 | Aliphatic region, deshielded by adjacent heteroatoms/carbonyl. |
| Carbonyl Carbon (C=O) | Singlet | 170 - 200 | Characteristic chemical shift for a ketone/amide carbonyl. |
| Phenyl Carbons | Multiple Signals | 110 - 140 | Aromatic region. |
| Pyrrolone Ring Carbons (CH₂) | Multiple Signals | 30 - 60 | Aliphatic region. |
2D NMR experiments reveal correlations between nuclei, providing definitive evidence of molecular connectivity and spatial relationships. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1,2-dihydro-1-phenyl-3H-pyrrol-3-one, COSY would show correlations between adjacent protons within the pyrrolone ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This is a crucial experiment for unambiguously assigning the ¹H signals to their corresponding ¹³C signals in the pyrrolone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This experiment can provide insights into the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the phenyl group with respect to the pyrrolone ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. uobasrah.edu.iq For 1,2-dihydro-1-phenyl-3H-pyrrol-3-one, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group. In related dipyrrinonols derived from pyrrol-3-ones, this carbonyl band appears around 1595 cm⁻¹. researchgate.net Other expected absorptions include those for aromatic C-H and C=C stretching from the phenyl group, and C-N stretching from the pyrrolidine (B122466) ring.
Table 2: Characteristic IR Absorption Frequencies for 1,2-dihydro-1-phenyl-3H-pyrrol-3-one
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (Ketone/Amide) | C=O Stretch | 1680 - 1720 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Amine | C-N Stretch | 1180 - 1360 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The mass spectrum of 1,2-dihydro-1-phenyl-3H-pyrrol-3-one is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. researchgate.netnist.gov The fragmentation pattern can also provide structural information. Common fragmentation pathways may include the loss of a carbon monoxide molecule (CO, 28 Da) from the pyrrolone ring and fragmentation related to the phenyl group.
X-ray Crystallography for Precise Solid-State Structure Determination (as applicable to related tautomers and derivatives)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For 1,2-dihydro-1-phenyl-3H-pyrrol-3-one, the spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic phenyl ring and the C=C bond of the pyrrolone ring, as well as an n→π* transition associated with the non-bonding electrons of the carbonyl oxygen. scielo.org.za In related derivatives, strong absorptions are observed in the range of 260-510 nm. researchgate.net For example, a related compound shows absorption maxima (λmax) in ethanol (B145695) at 501 nm, 446 nm, and 265 nm. researchgate.net The exact positions and intensities of these bands are sensitive to the solvent and the specific substitution pattern on the molecule. researchgate.netresearchgate.net
Table 3: Typical UV-Vis Absorption Maxima for Related Pyrrol-3-one Derivatives
| Solvent | λmax (nm) | Transition Type (Probable) |
| Acetonitrile (B52724) | ~501, ~437, ~262 | π→π |
| Ethanol | ~501, ~446, ~265 | π→π |
Data based on values for related dipyrrinonol structures. researchgate.net
Computational Chemistry and Theoretical Studies on 1,2 Dihydro 3h Pyrrol 3 One Systems
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for studying pyrrolone derivatives due to its favorable balance of accuracy and computational cost. uci.edu DFT calculations are used to determine the ground-state properties of these molecules, providing a foundational understanding of their structure and electronic nature. uci.edu The B3LYP functional is a commonly used hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with basis sets like 6-311G(d,p) to achieve reliable results for organic molecules. nih.govnih.gov
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,2-dihydro-3H-pyrrol-3-one systems, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
In related heterocyclic systems like 1-nonyl-3-phenylquinoxalin-2-one, DFT calculations at the B3LYP/6-311G(d,p) level have shown that the fused ring system is not perfectly planar. nih.gov For the 1,2-dihydro-1-phenyl-3H-pyrrol-3-one core, the phenyl group attached to the nitrogen atom is typically tilted with respect to the plane of the pyrrolone ring. nih.gov This tilt is a result of steric hindrance and the optimization of electronic interactions. Conformational analysis can reveal the most stable conformer by comparing the energies of different spatial arrangements. For instance, in a study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the phenyl ring was found to be tilted towards the pyrazine (B50134) ring by 30.87 (4)°. nih.gov
Table 1: Representative Theoretical Structural Parameters for a Pyrrolone-like Heterocycle Note: This table presents typical data from DFT calculations on related heterocyclic structures to illustrate the outputs of geometry optimization. Actual values for 1,2-dihydro-1-phenyl-3H-pyrrol-3-one would require a specific calculation.
| Parameter | Typical Calculated Value | Method/Basis Set |
|---|---|---|
| C=O Bond Length | ~1.22 Å | B3LYP/6-311G(d,p) |
| N-C(phenyl) Bond Length | ~1.45 Å | B3LYP/6-311G(d,p) |
| C-N-C Bond Angle | ~118° | B3LYP/6-311G(d,p) |
| Phenyl Ring Dihedral Angle | ~30-40° | B3LYP/6-311G(d,p) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netschrodinger.com This facilitates charge transfer within the molecule or to another molecule, influencing its biological and chemical activity. irjweb.com For pyrrolone systems and related heterocycles, DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap. nih.gov For example, the calculated HOMO–LUMO energy gap for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one was found to be 3.8918 eV. nih.gov The distribution of the HOMO and LUMO electron densities reveals the most likely sites for nucleophilic and electrophilic attack, respectively. youtube.com
Table 2: Calculated Frontier Orbital Energies and Related Properties Note: Values are illustrative for heterocyclic systems and obtained via DFT calculations.
| Parameter | Symbol | Typical Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.2 to -5.8 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.0 to -1.5 |
| HOMO-LUMO Energy Gap | ΔE | 3.8 to 4.5 |
| Ionization Potential (I ≈ -E(HOMO)) | I | 5.8 to 6.2 |
| Electron Affinity (A ≈ -E(LUMO)) | A | 1.5 to 2.0 |
| Chemical Hardness (η = (I-A)/2) | η | ~2.2 |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental spectra.
IR Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an experimental IR spectrum. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net These calculations help in assigning specific vibrational modes, such as the characteristic C=O stretch of the pyrrolone ring.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.net Studies on alkylpyrroles have shown that DFT functionals like TPSSh, combined with basis sets such as 6-311++G(2d,p), can provide excellent predictions for ¹H chemical shifts, sometimes outperforming more computationally expensive methods like MP2. researchgate.net For ¹³C shifts, while DFT is useful, MP2 calculations may offer higher accuracy. researchgate.net The accuracy of these predictions allows for the confident assignment of signals in complex experimental NMR spectra. nih.govnih.gov
Table 3: Comparison of Experimental and Calculated Spectroscopic Data Note: This table illustrates the typical correlation between experimental and DFT-calculated spectroscopic values for related organic molecules.
| Spectroscopic Parameter | Typical Experimental Value | Typical Calculated Value (Method) | Correlation (R²) |
|---|---|---|---|
| C=O Stretch (IR) | ~1700 cm⁻¹ | ~1740 cm⁻¹ (B3LYP, unscaled) | >0.99 (after scaling) |
| ¹H Chemical Shift (NMR) | 0.5 - 8.0 ppm | MAE < 0.2 ppm (TPSSh/6-311++G(2d,p)) | ~0.98 |
| ¹³C Chemical Shift (NMR) | 20 - 170 ppm | MAE ~ 2.0 ppm (TPSSh/6-311++G(2d,p)) | ~0.99 |
Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling
DFT calculations are crucial for exploring the mechanisms of chemical reactions involving pyrrolone systems. nih.gov By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the corresponding activation energies (energy barriers). This provides a detailed, step-by-step picture of how a reaction proceeds.
For example, in the synthesis of substituted pyrrolidine-2,3-diones from 3-pyrroline-2-ones, computational studies have proposed plausible reaction mechanisms. nih.gov These studies calculate the Gibbs free energy (ΔG) for each step, allowing for the determination of the most favorable reaction pathway. The pathway with the lowest activation energy (ΔG#) is predicted to be the dominant one. nih.gov Such analyses can explain the observed regioselectivity and stereoselectivity of a reaction and can guide the optimization of reaction conditions. researchgate.net Computational modeling has shown that for some reactions, kinetic control (determined by the lowest energy barrier) is more significant than thermodynamic control (determined by the most stable product). nih.gov
Advanced Theoretical Methods and Their Application to Pyrrolone Research (e.g., Ab Initio, Semi-Empirical Calculations)
While DFT is widely used, other theoretical methods offer different advantages and are applied in specific research contexts.
Ab Initio Methods: Ab initio ("from the beginning") methods are based on first principles of quantum mechanics without using empirical parameters. acs.org Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy than most DFT functionals, especially for systems where electron correlation is critical. acs.orgescholarship.org They are often used as a benchmark to validate DFT results. rsc.org For instance, ab initio calculations have been used to study the pyrolysis kinetics of pyrrole (B145914) and the spectroscopic properties of pyrrolyl radicals, providing highly accurate energy and structural data. acs.orgnih.gov However, their high computational cost limits their application to smaller molecular systems.
Semi-Empirical Calculations: Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecules or for high-throughput screening of molecular properties. wikipedia.org The trade-off is a potential reduction in accuracy, especially if the molecule under study is dissimilar to the compounds used for parameterization. wikipedia.orgyoutube.com They are useful for obtaining qualitative insights and initial structural models before undertaking more rigorous calculations.
Chemical Reactivity and Functionalization Strategies for 1,2 Dihydro 3h Pyrrol 3 One
Derivatization Pathways and Introduction of Diverse Substituents
The 1,2-dihydro-1-phenyl-3H-pyrrol-3-one core can be readily derivatized at several positions, enabling the introduction of a wide array of substituents and the generation of diverse molecular libraries. These derivatizations can occur at the C2, C4, and C5 positions, as well as through reactions involving the ketone functionality.
One prominent derivatization strategy involves the introduction of substituents at the C5 position. For instance, the synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been achieved through a base-catalyzed intramolecular cyclization of an aminoacetylenic ketone. ijnrd.org This demonstrates the feasibility of incorporating both aryl and heteroaryl moieties at this position.
Furthermore, the reactivity of the pyrrolone system allows for the introduction of alkyne substituents. Sonogashira coupling reactions on brominated dihydropyrrolones have been successfully employed to synthesize novel acetylene (B1199291) analogues. nih.gov This palladium-catalyzed cross-coupling reaction provides a powerful tool for installing carbon-carbon triple bonds, which can serve as handles for further transformations.
The exocyclic methylene (B1212753) group in certain dihydropyrrolone derivatives also offers a site for functionalization. The reaction of 2-aminomethylene-2,3-dihydropyrrol-3(1H)-ones with reagents like ethyl bromoacetate (B1195939) or chloroacetonitrile (B46850) leads to the formation of methine dyes, specifically 1-aryl-2-[3-hydroxy-1-aryl-4,5-diphenyl-1H-pyrrol-2-yl]methylene-4,5-diphenyl-2,3-dihydropyrrol-3(1H)-ones. researchgate.net This transformation highlights the reactivity of the exocyclic double bond and the potential for creating extended conjugated systems.
A summary of representative derivatization pathways for dihydropyrrolone systems is presented in the table below.
Table 1: Representative Derivatization Pathways of 1,2-Dihydro-3H-pyrrol-3-one and its Analogues
| Starting Material | Reagents and Conditions | Product | Research Finding | Citation |
|---|---|---|---|---|
| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Base-catalyzed intramolecular cyclization | 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Synthesis of a C5-substituted pyrrolone derivative. | ijnrd.org |
| Brominated dihydropyrrolones | Terminal alkyne, Palladium catalyst, Copper co-catalyst (Sonogashira coupling) | Acetylene-substituted dihydropyrrolones | Introduction of alkyne functionalities for further diversification. nih.gov | nih.gov |
| 2-Aminomethylene-2,3-dihydropyrrol-3(1H)-ones | Ethyl bromoacetate or chloroacetonitrile, ethanol (B145695), reflux | 1-Aryl-2-[3-hydroxy-1-aryl-4,5-diphenyl-1H-pyrrol-2-yl]methylene-4,5-diphenyl-2,3-dihydropyrrol-3(1H)-ones | Formation of methine dyes through reaction at the exocyclic methylene group. | researchgate.net |
Annulation Reactions Leading to Novel Fused Heterocyclic Systems
The inherent reactivity of the 1,2-dihydro-3H-pyrrol-3-one scaffold makes it an excellent substrate for annulation reactions, leading to the construction of novel and complex fused heterocyclic systems. These reactions, which involve the formation of a new ring fused to the pyrrolone core, significantly expand the structural diversity accessible from this building block.
A notable example is the inverse electron-demand Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This type of [4+2] cycloaddition has been utilized in the synthesis of novel polycyclic π-conjugated dihydropyridazines. researchgate.netnii.ac.jp In these reactions, the dihydropyrrolone derivative can act as the dienophile, reacting with electron-deficient dienes like tetrazines to form fused pyridazine (B1198779) rings. Subsequent oxidation of the initially formed dihydropyridazines can lead to the corresponding aromatic pyridazines. researchgate.netnii.ac.jp
Furthermore, fused 1H-pyrrole-2,3-diones, which can be conceptually derived from dihydropyrrolones, have been shown to participate in formal [4+1] cycloaddition reactions. For instance, their reaction with diazooxindoles provides a facile and diastereoselective route to spiro[dihydrofuran-2,3'-oxindoles]. dntb.gov.ua This transformation highlights the ability of the pyrrolone system to act as a four-atom component in cycloaddition reactions, leading to the formation of spirocyclic fused systems.
The following table summarizes representative annulation reactions involving dihydropyrrolone-related structures.
Table 2: Annulation Reactions for the Synthesis of Fused Heterocyclic Systems
| Starting Material/Reactant Class | Reaction Type | Reagents and Conditions | Product | Research Finding | Citation |
|---|---|---|---|---|---|
| Dibenzosuberenone (as dienophile precursor) and Tetrazines | Inverse electron-demand Diels-Alder cycloaddition | Toluene (B28343), 80 °C | Dihydropyridazine-appended dibenzosuberenones | Synthesis of polycyclic π-conjugated dihydropyridazines. researchgate.netnii.ac.jp | researchgate.netnii.ac.jp |
| Fused 1H-pyrrole-2,3-diones | Formal [4+1] cycloaddition | Diazooxindoles | Spiro[dihydrofuran-2,3'-oxindoles] | Diastereoselective synthesis of spiro-fused heterocyclic systems. dntb.gov.ua | dntb.gov.ua |
Role of 1,2-Dihydro-3H-pyrrol-3-one as Key Building Blocks in Complex Organic Synthesis
The 1,2-dihydro-1-phenyl-3H-pyrrol-3-one moiety serves as a crucial building block in the synthesis of a variety of complex organic molecules, including those with significant biological activity. nih.gov Its ability to be readily functionalized and to participate in annulation reactions makes it a valuable synthon for constructing intricate molecular architectures.
One of the key applications of this scaffold is in the synthesis of bioactive compounds. For example, derivatives of dihydropyrrolones have been identified as potent inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism responsible for bacterial pathogenicity. nih.gov The synthesis of these inhibitors often involves the strategic derivatization of the dihydropyrrolone core, as discussed in section 6.1.
Furthermore, the pyrrolone ring is a structural component of various natural products and top-selling drugs. nii.ac.jp This underscores the importance of synthetic methodologies that can efficiently construct and elaborate this heterocyclic system. The development of green synthetic routes to bioactive pyrrole (B145914) derivatives is an active area of research, with a focus on utilizing heterogeneous catalysts and multi-component reactions. nih.govdntb.gov.ua
The versatility of the dihydropyrrolone scaffold is also demonstrated by its use in the synthesis of complex polycyclic systems. For instance, it can be a precursor to the formation of dipyrrinonols, which are methine dyes with extended π-systems. researchgate.net Additionally, the core structure is related to intermediates in the synthesis of pyrrolizinone derivatives, which have been investigated for their anti-inflammatory and analgesic activities. researchgate.net
The following table provides examples of complex molecules synthesized using dihydropyrrolone-based building blocks.
Table 3: Application of 1,2-Dihydro-3H-pyrrol-3-one Derivatives as Building Blocks
| Target Molecule/Class | Synthetic Strategy | Key Features of the Pyrrolone Building Block | Research Area | Citation |
|---|---|---|---|---|
| Alkyne-substituted dihydropyrrolones | Sonogashira coupling of brominated dihydropyrrolones | Reactive halogen for cross-coupling | Quorum-sensing inhibitors | nih.gov |
| Dipyrrinonols | Condensation of derivatized dihydropyrrolones | Reactive methylene and ketone functionalities | Methine dyes | researchgate.net |
| Bioactive Pyrrole Derivatives | Multi-component reactions, Heterogeneous catalysis | Versatile scaffold for diversification | Medicinal Chemistry | nih.govdntb.gov.ua |
| Pyrrolizinone Derivatives | Multi-step synthesis involving pyrrolone-like intermediates | Core scaffold for further elaboration | Anti-inflammatory and analgesic agents | researchgate.net |
Applications of 1,2 Dihydro 3h Pyrrol 3 One Derivatives in Chemical Science
Utility as Synthons in Advanced Organic Synthesis
Derivatives of 1,2-dihydro-3H-pyrrol-3-one are highly valued as synthons, or synthetic building blocks, in the construction of more complex molecular architectures, particularly those with biological relevance. The inherent reactivity of the pyrrolone ring, with its combination of a ketone, an amine, and a potential site of unsaturation, allows for a variety of chemical transformations.
Researchers have successfully employed these derivatives in domino reactions to assemble intricate polycyclic systems. For example, a straightforward method for creating polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones involves a domino palladium-catalyzed reaction. This process utilizes indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives, demonstrating the pyrrolone core's capacity to facilitate the formation of multiple C-C and C-N bonds in a single synthetic operation. mdpi.com The resulting tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]-indole framework is a crucial structural motif found in numerous biologically active natural products and drug candidates. mdpi.com
The synthesis of these synthons can be achieved through various routes. One reported method is the base-catalyzed intramolecular cyclization of specific aminoacetylenic ketones. For instance, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized with a 75% yield through such a cyclization. researchgate.net Furthermore, multi-component reactions provide an efficient pathway to substituted pyrrol-3-ol type compounds, which are closely related to the pyrrolone structure. A solvent-free, three-component synthesis using L-tryptophan derivatives, 1,3-dicarbonyl compounds, and a catalytic amount of base has been demonstrated to produce these structures efficiently. mdpi.com
The versatility of the pyrrolone scaffold is further highlighted by its use in creating larger, functional molecules like dipyrrinonols. The reaction of 2-aminomethylene-2,3-dihydropyrrol-3(1H)-ones with agents like ethyl bromoacetate (B1195939) or dilute HCl leads to the formation of N,N'-diaryldipyrrins, which are essentially dimers of the initial pyrrolone-based units. researchgate.net These examples underscore the role of 1,2-dihydro-3H-pyrrol-3-one derivatives as adaptable synthons, enabling the efficient construction of diverse and complex chemical entities.
Table 1: Examples of Synthesized 1,2-Dihydro-3H-pyrrol-3-one Derivatives and Related Structures
| Compound Name | Synthetic Method | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Base-catalyzed intramolecular cyclization | A polysubstituted pyrrolone with aryl and heteroaryl groups. researchgate.net |
| Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | Domino palladium-catalyzed reaction | A tricyclic system built upon the pyrrolone framework. mdpi.com |
| 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds | Solvent-free three-component reaction | Highly functionalized pyrrole (B145914) derivatives synthesized from amino esters. mdpi.com |
| 1-aryl-2-[3-hydroxy-1-aryl-4,5-diphenyl-1H-pyrrol-2-yl]methylene-4,5-diphenyl-2,3-dihydropyrrol-3(1H)-ones | Reaction of 2-aminomethylene-2,3-dihydropyrrol-3(1H)-ones | Dimeric structures known as dipyrrinonols. researchgate.net |
| Methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate | Reaction of diaminoacrylonitriles with acetylene (B1199291) derivatives | Functionalized pyrrolone with potential for further modification. nih.gov |
Design and Development of Ligands for Metal Complex Nanocatalysts
The nitrogen atom and carbonyl group within the 1,2-dihydro-3H-pyrrol-3-one structure make it an attractive candidate for development into a ligand for metal complexes. Ligands are crucial components in catalysis, as they can tune the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the catalyst. While direct applications of 1,2-dihydro-1-phenyl-3H-pyrrol-3-one as a ligand for nanocatalysts are not extensively documented, the broader class of pyrrole derivatives is widely used in the design of ligands for various catalytic applications, including those on the nanoscale.
The general principle involves functionalizing the pyrrole ring to create multidentate ligands that can bind strongly to metal ions. For instance, pyrrole-containing biomolecules have been synthesized and attached to linkers with functional groups (like amino or carboxyl groups) suitable for binding metals. researchgate.net These functionalized pyrrole monomers can then be copolymerized, sometimes in the presence of magnetic iron oxide nanoparticles, to create functionalized core-shell nanoparticles. researchgate.net These materials have potential applications in biocatalysis and separation processes.
The use of pyrrole-based ligands extends to creating catalysts for specific organic transformations. Research has shown the development of IL-functionalized nano-catalysts for the synthesis of N-aryl indeno pyrrole derivatives, demonstrating high efficiency and recyclability. nih.gov In the field of nanocatalysis, the ligands stabilizing the nanoparticles play a critical role. rsc.org They prevent aggregation and can modify the catalytic surface, affecting both activity and selectivity. rsc.orgmdpi.com For example, polyvinylpyrrolidone (B124986) (PVP), a polymer containing a pyrrolidone repeating unit, is commonly used as a capping agent to stabilize gold nanoparticles for catalytic applications like the oxidation of 5-hydroxymethylfurfural. mdpi.com
The inherent rigidity and defined spatial structure of fused pyrrole systems make them particularly useful as ligands in asymmetric catalysis. scbt.com While the specific focus of the outline is on nanocatalysts, the foundational research into creating metal complexes with pyrrole-based ligands for homogeneous and heterogeneous catalysis provides the basis for their future development in nanomaterials. nih.govscbt.com
Research into Materials Science Applications, such as Flame Retardants
Pyrrole-based structures are significant in materials science, primarily due to the conductive polymer, polypyrrole (PPy). wikipedia.org This polymer is synthesized by the oxidative polymerization of pyrrole and is utilized in a wide array of applications, including electronic devices, sensors, and as a catalyst support. scbt.comwikipedia.org Researchers have also developed novel pyrrole-containing polymers with specific functional properties. For example, ABA-type brush-like triblock copolymers with a central block bearing polymerizable pyrrole moieties have been created. acs.org These can act as structure-directing agents for forming mesoporous silica (B1680970), polymer, and carbon materials with tunable pore sizes. acs.org Additionally, degradable conjugated polymers have been synthesized using 1,4-dihydropyrrolo[3,2-b]pyrroles, which can be broken down in the presence of acid, offering a pathway to more environmentally benign electronic materials. nih.gov
However, concerning the specific application of 1,2-dihydro-3H-pyrrol-3-one derivatives as flame retardants, there is a notable lack of dedicated research in the available scientific literature. Current research into flame retardants for polymers focuses on compounds containing phosphorus, nitrogen, and sometimes halogens or silicon, which act by interrupting the combustion cycle in either the gas or condensed phase. researchgate.netnih.govrsc.org For instance, novel macromolecular flame retardants incorporating phosphine (B1218219) oxide or phosphaphenanthrene structures are being developed for engineering plastics like polyamide 6 (PA6). nih.gov Other approaches involve synthesizing lignin-based phosphorus-containing flame retardants for polyurethanes. rsc.org A review of modern flame retardant additives and mechanisms does not indicate that pyrrolone structures are a current focus of this field. nih.gov While many flame retardants are nitrogen-containing compounds, the specific pyrrolone scaffold has not been identified as a key component in this application area.
Therefore, while the broader family of pyrrole compounds holds a significant place in materials science for conductive polymers and functional materials, the application of 1,2-dihydro-3H-pyrrol-3-one derivatives as flame retardants is not a currently explored area of research.
Challenges and Future Directions in 1,2 Dihydro 3h Pyrrol 3 One Research
Development of More Efficient and Greener Synthetic Protocols
The synthesis of pyrrole-based scaffolds has traditionally involved methods that can be time-consuming and reliant on harsh conditions or volatile organic solvents. A significant challenge lies in developing synthetic protocols that are not only high-yielding but also align with the principles of green chemistry. Future efforts are focused on improving atom economy, reducing waste, and utilizing more environmentally benign reaction media and energy sources.
Recent advancements have highlighted the potential of alternative energy sources like microwave irradiation and ultrasound to accelerate reaction times and improve yields. nih.govresearchgate.netnih.govrsc.org Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes for the formation of various heterocyclic compounds, including dihydropyridones and dihydropyrimidones, often using greener solvents like water or under solvent-free conditions. nih.govrsc.orgchemrxiv.org Similarly, ultrasound-assisted synthesis promotes reactions through acoustic cavitation, offering shorter reaction times, milder conditions, and improved yields for the Paal-Knorr condensation, a key reaction for forming the pyrrole (B145914) ring. nih.govresearchgate.netnih.gov
Another key direction is the development and application of reusable and non-toxic catalysts. Heterogeneous catalysts, such as metal chlorides supported on alumina, silica (B1680970), or clays (B1170129) like montmorillonite (B579905) K-10, are gaining prominence. nih.govmdpi.comresearchgate.net These catalysts offer advantages like operational simplicity, ease of separation from the reaction mixture, and potential for recycling, which reduces both cost and environmental impact. mdpi.comresearchgate.net The use of eco-friendly reaction media, such as water or ethanol (B145695)/water mixtures, is also a critical area of development, moving away from traditional, more hazardous organic solvents. researchgate.netrsc.org A notable synthesis of a 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was achieved through a base-catalyzed intramolecular cyclization, demonstrating a specific pathway to this core structure. researchgate.net
| Method | Energy Source | Catalyst/Medium | Key Advantages | Relevant Compounds |
| Microwave-Assisted Synthesis | Microwave | Montmorillonite K-10, DBU/H₂O | Rapid reaction times (seconds to minutes), high yields, cleaner reactions. nih.govrsc.org | 2,3-dihydro-4-pyridinones, 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones |
| Ultrasound-Assisted Synthesis | Ultrasound | Zirconium chloride, Uranyl nitrate (B79036) hexahydrate | Shorter reaction times, milder conditions, solvent-free options, improved yields. nih.govresearchgate.netnih.gov | N-substituted pyrroles |
| Heterogeneous Catalysis | Conventional Heating | Alumina (CATAPAL 200), Polystyrene-supported AlCl₃ | Reusable catalysts, operational simplicity, solvent-free conditions, high yields. mdpi.comresearchgate.net | N-substituted pyrroles |
| Green Solvent Systems | Conventional Heating | EtOH/H₂O | Reduced environmental impact, catalyst-free options, sustainable. researchgate.netrsc.org | Pyrrolidine-fused spirooxindoles |
Exploration of Novel Reaction Pathways and Reactivity Patterns
Understanding and exploiting the inherent reactivity of the 1,2-dihydro-3H-pyrrol-3-one core is crucial for its application as a versatile building block in organic synthesis. Future research will continue to probe its behavior in various transformations beyond established methods.
Cycloaddition reactions represent a powerful tool for constructing complex molecular architectures. libretexts.orgyoutube.com The 1,2-dihydro-3H-pyrrol-3-one scaffold, with its embedded enone-like functionality, is a potential candidate for various cycloaddition strategies. The development of [3+2] cycloaddition reactions, such as those involving phenanthrolinium N-ylides with alkynes to form pyrrolo[1,2-a] nih.govnih.govphenanthrolines, showcases a pathway to rapidly build fused polycyclic systems. fao.org Exploring the participation of the N-phenylpyrrolone core in Diels-Alder reactions (as either the diene or dienophile component) or other pericyclic processes could unlock new synthetic routes. libretexts.org
Ring expansion and rearrangement reactions offer another avenue for novel reactivity. A notable example is the Ciamician-Dennstedt-type rearrangement where pyrrole cores are expanded into 3-arylpyridine motifs through the insertion of aryl carbynyl cation equivalents generated from chlorodiazirines. acs.org Applying such methodologies to 1,2-dihydro-3H-pyrrol-3-ones could provide access to valuable substituted piperidinone or dihydropyridinone frameworks. Furthermore, the documented conversion of N-aryl-2-aminomethylene-4,5-diphenyl-2,3-dihydropyrrol-3(1H)-ones into dipyrrinonols upon treatment with dilute acid or electrophiles like ethyl bromoacetate (B1195939) demonstrates an unusual condensation pathway that merits further investigation. researchgate.net
| Reaction Type | Description | Potential Outcome for Pyrrolones |
| [3+2] Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. fao.org | Synthesis of spiro- or fused-pyrrolidine ring systems. |
| [4+2] Diels-Alder Reaction | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org | Access to complex polycyclic structures containing a fused cyclohexene (B86901) ring. |
| Ring Expansion/Rearrangement | Transformation of a cyclic system into a larger ring, often via carbene/carbenoid insertion. acs.org | Conversion of the five-membered pyrrolone ring into six-membered piperidinone or pyridinone systems. |
| Condensation to Methine Dyes | Dimerization/condensation of pyrrolone precursors to form extended π-systems like dipyrrinonols. researchgate.net | Synthesis of novel chromophores and functional dyes. |
Advancements in Theoretical and Computational Predictions for Pyrrolone Design
The integration of computational chemistry into the research workflow is becoming indispensable for accelerating the discovery and development of new molecules. For the 1,2-dihydro-3H-pyrrol-3-one scaffold, theoretical and computational methods are poised to play a significant role in predicting properties, elucidating reaction mechanisms, and guiding the rational design of new derivatives.
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, stability, and reactivity of molecules. mdpi.comresearchgate.netsemanticscholar.org DFT calculations can be used to determine global reactivity descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity, which provide insight into the kinetic and thermodynamic stability of different pyrrolone derivatives. mdpi.comsemanticscholar.org This information is critical for predicting how a given derivative might behave in a chemical reaction and for designing molecules with specific electronic properties. For instance, theoretical calculations have been used to rationalize the final isomerization step in the gold-catalyzed synthesis of related heterocyclic systems. nih.gov
In silico screening and molecular docking are other key computational techniques, particularly when designing molecules for specific applications like catalysis or materials science. nih.govresearchgate.net While often used in drug discovery, these methods can be adapted to predict the binding affinity of functionalized pyrrolones to metal catalysts or their potential to self-assemble into ordered materials. By simulating the interactions between a designed molecule and a target, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This predictive power allows for a more targeted approach to creating pyrrolones with desired functionalities, moving from trial-and-error to a design-first strategy.
| Computational Method | Application in Pyrrolone Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; prediction of molecular stability and reactivity. mdpi.comresearchgate.net | HOMO-LUMO gap, singlet-triplet energy separation, electronic chemical potential, molecular hardness, electrophilicity. mdpi.comsemanticscholar.org |
| Molecular Docking | Prediction of binding modes and affinities to target proteins or materials. nih.govresearchgate.netrsc.org | Binding energy, intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| ADME Prediction | In silico evaluation of physicochemical properties relevant to bioavailability (often for drug design). rsc.org | Lipophilicity (logP), solubility, compliance with Lipinski's Rule of Five. |
Expanding the Scope of Functionalization for Diverse Chemical Applications
The utility of the 1,2-dihydro-1-phenyl-3H-pyrrol-3-one core is directly related to the ability to install a wide variety of functional groups at different positions on the heterocyclic ring and the N-phenyl substituent. A major future direction is the development of versatile and regioselective functionalization reactions to generate a library of derivatives for diverse chemical applications.
Modern synthetic methods like transition-metal-catalyzed cross-coupling and C-H activation are central to this effort. Palladium-catalyzed multicomponent reactions, for example, have enabled the synthesis of highly functionalized 3-pyrroline (B95000) aminals from simple starting materials, demonstrating the power of these methods to rapidly build molecular complexity. acs.org Gold-catalyzed intramolecular hydroamination has been shown to be compatible with a wide array of functional groups, including halogens, alkoxides, nitriles, and esters, allowing for the synthesis of complex, functionalized polycyclic systems containing a pyrrole moiety. nih.govresearchgate.net
The concept of using the pyrrole unit as a central scaffold is a powerful strategy. acs.orgresearchgate.net Research has demonstrated the synthesis of 2-phenyl-1H-pyrrole-3-carboxamides, which are then further functionalized at the N1 position with various arylsulfonyl chlorides and at the carboxamide with aminopyrrolidines. acs.orgresearchgate.net Similarly, one-pot, three-component condensation reactions have been used to generate N-substituted 3,4-pyrroledicarboximides, showcasing an efficient method for derivatization. nih.gov These strategies allow for systematic modification around the core, enabling the fine-tuning of steric and electronic properties for specific applications, such as intermediates in the synthesis of more complex molecules or as building blocks for functional materials.
| Functionalization Strategy | Key Reagents/Catalysts | Types of Groups Introduced |
| Palladium-Catalyzed MCRs | Pd(PPh₃)₄, aryl iodides, amines | Fluorinated groups (CF₃), aryl, heteroaryl, alkenyl, alkynyl substituents. acs.org |
| Gold-Catalyzed Hydroamination | JPAu(CH₃CN)SbF₆ | Halogens, alkoxyl, cyano, ketone, and ester groups tolerated. nih.govresearchgate.net |
| Scaffold-Based Derivatization | Arylsulfonyl chlorides, aminopyrrolidines, BOP/HOBt | Arylsulfonamides, substituted amides, diverse N-substituents. acs.orgresearchgate.net |
| Three-Component Condensation | Formaldehyde, secondary amines | N-Mannich bases, dicarboximides. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-dihydro-1-phenyl-3H-pyrrol-3-one, and how can purity be optimized during synthesis?
- Synthetic Routes :
- Cyclization of aminoacetylenic ketones : Electron-deficient acetylenes react with aminoacetylenic ketones under basic conditions to form the pyrrolone core. This method yields ~46–63% purity, with recrystallization in 2-propanol or methanol as a critical purification step .
- Multicomponent condensation : Reactions involving aryl aldehydes and active methylene compounds (e.g., ethyl acetoacetate) in acidic media yield substituted pyrrolones. Column chromatography (ethyl acetate/hexane, 1:4) is recommended for isolating intermediates .
- Purity Optimization :
- Monitor reaction progress via TLC and employ gradient elution during column chromatography.
- Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity and detect byproducts .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Key Techniques :
- Spectroscopy : ¹H NMR (δ 6.5–8.5 ppm for aromatic protons; δ 2.0–3.5 ppm for dihydro-pyrrolone protons) and FTIR (C=O stretch at ~1700 cm⁻¹) are standard for structural confirmation .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 138–211°C for derivatives) and stability under heating .
- Solubility : Test in polar (DMSO, methanol) and nonpolar (hexane) solvents to guide reaction solvent selection .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization reactions forming the pyrrolone core?
- Proposed Mechanisms :
- Base-assisted cyclization : Deprotonation of intermediates (e.g., hydroxy-pyrrolones) by triethylamine facilitates ring closure. Kinetic studies suggest a second-order dependence on reactant concentration .
- Electrophilic aromatic substitution : Substituents on the phenyl ring (e.g., electron-withdrawing groups) influence regioselectivity during cyclization. Computational modeling (DFT) can predict reaction pathways .
- Contradictions in Data :
- Conflicting reports on reaction yields (46% vs. 63%) may arise from variations in steric hindrance or solvent polarity. Replicate experiments with controlled conditions (e.g., anhydrous solvents, inert atmosphere) to validate reproducibility .
Q. How can researchers resolve discrepancies in spectroscopic data for derivatives?
- Case Study :
- ¹H NMR Splitting Patterns : For 5-(4-chlorophenyl)-3-phenyl derivatives, splitting of aromatic protons may vary due to conformational flexibility. Use variable-temperature NMR to assess dynamic effects .
- HRMS Mass Accuracy : Discrepancies <2 ppm are acceptable, but deviations >5 ppm suggest impurities. Cross-validate with elemental analysis .
- Mitigation Strategies :
- Standardize sample preparation (e.g., drying under vacuum, deuterated solvent purity).
- Compare data with literature analogs (e.g., naphtho-furan-pyrrolone hybrids) to identify systematic errors .
Q. What are the stability considerations for this compound under different storage conditions?
- Degradation Pathways :
- Hydrolysis: Susceptibility to moisture requires storage in anhydrous environments (e.g., desiccator with silica gel).
- Photooxidation: UV light exposure may degrade the pyrrolone ring. Use amber glassware for long-term storage .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products .
Methodological Recommendations
Q. What experimental controls are essential for synthesizing and analyzing this compound?
- Negative Controls :
- Run parallel reactions without catalysts (e.g., triethylamine) to assess non-enzymatic cyclization .
- Positive Controls :
- Use commercially available pyrrolone derivatives (e.g., 1,5-dihydro-2H-pyrrol-2-ones) as benchmarks for spectroscopic comparisons .
Q. How can computational tools enhance research on this compound?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
